Morin hydrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7.2H2O/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15;;/h1-5,16-19,21H;2*1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVKYFNHIADTEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040776 |

Source

|

| Record name | Morin hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654055-01-3, 6472-38-4 |

Source

|

| Record name | Morin hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morin AR | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Morin Hydrate: A Multi-Targeted Approach to Combating Neurodegenerative Diseases

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. The complex pathology of these disorders, characterized by progressive neuronal loss, necessitates the exploration of therapeutic agents with multifaceted mechanisms of action. Morin (B1676745) hydrate (B1144303), a naturally occurring flavonoid, has emerged as a promising candidate due to its potent antioxidant, anti-inflammatory, anti-apoptotic, and anti-protein aggregation properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the neuroprotective effects of morin hydrate, supported by quantitative data from key preclinical studies and detailed experimental protocols. The guide also visualizes the intricate signaling pathways modulated by this compound, offering a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-pronged approach, targeting several key pathological cascades implicated in neurodegeneration.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a cornerstone of neurodegenerative pathology. This compound effectively mitigates oxidative stress through several mechanisms:

-

Direct ROS Scavenging: As a potent antioxidant, this compound directly neutralizes harmful free radicals.

-

Upregulation of Endogenous Antioxidants: this compound has been shown to enhance the expression and activity of crucial antioxidant enzymes. A key pathway involved is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[1]

Suppression of Neuroinflammation

Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage in neurodegenerative diseases. This compound exhibits potent anti-inflammatory properties by:

-

Inhibition of Pro-inflammatory Mediators: this compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][3] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[4]

-

Modulation of Inflammatory Signaling Pathways: A primary mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes. This compound prevents the activation and nuclear translocation of NF-κB, thereby dampening the inflammatory cascade. Additionally, this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are also involved in regulating inflammatory responses.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is the final common pathway leading to neuronal loss in neurodegenerative diseases. This compound confers anti-apoptotic effects by:

-

Modulating Apoptotic Proteins: this compound has been demonstrated to regulate the expression of key apoptotic proteins. It can decrease the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while increasing the expression of anti-apoptotic proteins such as Bcl-2.

-

Protecting Mitochondrial Integrity: By reducing oxidative stress and inflammation, this compound helps to preserve mitochondrial function and prevent the release of pro-apoptotic factors like cytochrome c.

Inhibition of Protein Aggregation

The aggregation of misfolded proteins, such as amyloid-beta (Aβ) in Alzheimer's disease and alpha-synuclein (B15492655) in Parkinson's disease, is a pathological hallmark of many neurodegenerative disorders. In vitro studies have shown that this compound can interfere with the aggregation process of Aβ peptides.[5] Molecular dynamics simulations suggest that morin can alter the tertiary and quaternary structures of Aβ, leading to the formation of "off-pathway" aggregates that may be less toxic.[5][6] Furthermore, it has been demonstrated to inhibit the formation of islet amyloid polypeptide (IAPP) amyloid and even disaggregate pre-formed fibers.[7]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from in vitro and in vivo studies, demonstrating the neuroprotective efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Disease Model | This compound Concentration(s) | Measured Parameter(s) | Key Findings | Reference(s) |

| PC12 | Parkinson's Disease (MPP+ induced) | 5-50 µmol/L | Cell Viability, Apoptosis, ROS Formation | Significantly attenuated loss of cell viability and apoptosis; attenuated ROS formation. | [8] |

| BV2 Microglia | Neuroinflammation (LPS-induced) | Not specified | NO and PGE2 production, iNOS and COX-2 expression, NF-κB activity, HO-1 induction | Inhibited NO and PGE2 production; suppressed iNOS and COX-2 expression; suppressed NF-κB activity and activated HO-1. | [4] |

| Primary Astrocytes | Parkinson's Disease (MPP+ induced) | Not specified | Glial activation, ERK and p65 phosphorylation, inflammatory cytokine levels | Suppressed glial activation; repressed ERK and p65 phosphorylation; reduced inflammatory cytokine levels. | [9] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease Model | This compound Dosage(s) | Measured Parameter(s) | Key Findings | Reference(s) |

| Mice | Parkinson's Disease (MPTP-induced) | 20, 40, 100 mg/kg | Behavioral deficits, Striatal dopamine (B1211576) levels, Dopaminergic neuron number | Attenuated behavioral deficits; attenuated striatal dopamine depletion; enhanced survival of dopaminergic neurons. | [8] |

| Mice | Chronic Unpredictable Stress | 5, 10, 20 mg/kg i.p. | Memory performance, Oxidative stress markers (MDA, GSH, Nitrite), Inflammatory markers (TNF-α, IL-1β, iNOS, NF-κB) | Improved memory; reduced MDA and nitrite (B80452) levels, enhanced GSH levels; reduced TNF-α and IL-1β levels, downregulated iNOS and NF-κB expression. | [2][3] |

| Rats | Alzheimer's Disease (Aβ1-42 induced) | 20 mg/kg oral gavage | Oxidative stress markers (MDA, NO, GSH, Catalase), Inflammatory markers, Neuronal death, Memory function | Decreased MDA and NO levels, increased GSH content and catalase activity; inhibited neuroinflammation; prevented neuronal death; enhanced memory function. | [10] |

| Mice | Chronic Restraint Stress | 5, 10, 20 mg/kg IP | Behavioral abnormalities, Brain cell damage, Biochemical disturbances (glucose, lipids, oxidative stress markers) | Prevented behavioral abnormalities and brain cell damage; inhibited stress-induced biochemical disturbances. | [11][12] |

| Rats | Alzheimer's Disease (STZ-induced) | 160 µg/40 µl intranasal | Memory function | Significantly increased memory. | [13] |

Key Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated through its interaction with several critical intracellular signaling pathways.

Figure 1: Key signaling pathways modulated by this compound in neuroprotection.

Detailed Experimental Protocols

This section provides an overview of common experimental methodologies used to evaluate the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay in PC12 Cells

-

Objective: To assess the protective effect of this compound against MPP+-induced neurotoxicity in a Parkinson's disease model.

-

Cell Line: PC12 (rat pheochromocytoma) cells.

-

Protocol:

-

Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

-

Differentiate cells by treating with nerve growth factor (NGF) for several days.

-

Pre-treat differentiated PC12 cells with various concentrations of this compound (e.g., 5-50 µmol/L) for a specified duration (e.g., 1 hour).

-

Induce neurotoxicity by exposing the cells to 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.

-

After incubation, assess cell viability using the MTT assay.

-

Measure apoptosis using flow cytometry with Annexin V/Propidium Iodide staining.

-

Quantify intracellular ROS production using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Analyze protein expression of apoptotic markers (e.g., Bax, Bcl-2, cleaved caspase-3) by Western blotting.

-

In Vivo Neuroprotection Assay in an MPTP Mouse Model of Parkinson's Disease

-

Objective: To evaluate the neuroprotective effects of this compound in a chemically-induced mouse model of Parkinson's disease.

-

Animal Model: C57BL/6 mice.

-

Protocol:

-

Administer this compound (e.g., 20-100 mg/kg, intraperitoneally) to mice for a pre-treatment period (e.g., 7 days).

-

Induce Parkinsonism by administering 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) (e.g., 20 mg/kg, i.p.) daily for 5 consecutive days. Continue this compound administration during the MPTP treatment period.

-

Perform behavioral tests to assess motor function, such as the rotarod test and the pole test.

-

After the treatment period, sacrifice the animals and harvest the brains.

-

Measure striatal dopamine and its metabolites using high-performance liquid chromatography (HPLC).

-

Perform immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.

-

Analyze markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and oxidative stress in brain tissue.

-

Assessment of Anti-Neuroinflammatory Effects in BV2 Microglial Cells

-

Objective: To investigate the anti-inflammatory properties of this compound in a microglial cell line.

-

Cell Line: BV2 murine microglial cells.

-

Protocol:

-

Culture BV2 cells in DMEM supplemented with 10% fetal bovine serum.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate neuroinflammation by adding lipopolysaccharide (LPS) to the culture medium.

-

After 24 hours, collect the culture supernatant to measure the levels of nitric oxide (using the Griess reagent) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits.

-

Lyse the cells to extract protein and RNA.

-

Analyze the protein expression of iNOS, COX-2, and components of the NF-κB and MAPK pathways (e.g., phosphorylated IκBα, p65, p38, ERK, JNK) by Western blotting.

-

Analyze the mRNA expression of pro-inflammatory genes by quantitative real-time PCR (qRT-PCR).

-

Thioflavin T (ThT) Assay for Amyloid-β Aggregation

-

Objective: To determine the effect of this compound on the aggregation of amyloid-beta peptides in vitro.

-

Materials: Synthetic Aβ (1-42) peptide, Thioflavin T (ThT).

-

Protocol:

-

Prepare Aβ (1-42) monomer solutions by dissolving the peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent.

-

Resuspend the Aβ peptide in a buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of, for example, 10 µM.

-

Add various concentrations of this compound or vehicle control to the Aβ solution.

-

Incubate the samples at 37°C with gentle agitation.

-

At different time points, take aliquots of the samples and add them to a solution of ThT.

-

Measure the fluorescence intensity of ThT (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates the formation of amyloid fibrils.

-

Plot fluorescence intensity against time to generate aggregation kinetics curves.

-

Experimental and Logical Workflow Diagrams

Figure 2: General experimental workflow for evaluating this compound's neuroprotective effects.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for neurodegenerative diseases due to its ability to concurrently target multiple key pathological pathways, including oxidative stress, neuroinflammation, apoptosis, and protein aggregation. The preclinical data summarized in this guide provide a strong rationale for its further development. Future research should focus on optimizing its bioavailability and blood-brain barrier permeability, potentially through novel drug delivery systems. Furthermore, long-term efficacy and safety studies in more advanced animal models are warranted to pave the way for potential clinical investigations. The comprehensive understanding of this compound's mechanism of action, as detailed in this technical guide, will be instrumental in designing future studies and ultimately translating this promising natural compound into a viable therapeutic strategy for patients suffering from these devastating disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound attenuates chronic stress-induced memory impairment and degeneration of hippocampal subfields in mice: The role of oxidative, nitrergic and neuroinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morin downregulates nitric oxide and prostaglandin E2 production in LPS-stimulated BV2 microglial cells by suppressing NF-κB activity and activating HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morin inhibits the early stages of amyloid β-peptide aggregation by altering tertiary and quaternary interactions to produce "off-pathway" structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits amyloid formation by islet amyloid polypeptide and disaggregates amyloid fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Morin exerts neuroprotective actions in Parkinson disease models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Morin attenuates memory deficits in a rat model of Alzheimer's disease by ameliorating oxidative stress and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ameliorating Effect of this compound on Chronic Restraint Stress-induced Biochemical Disruption, Neuronal, and Behavioral Dysfunctions in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ameliorating Effect of this compound on Chronic Restraint Stress-induced Biochemical Disruption, Neuronal, and Behavioral Dysfunctions in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Morin Hydrate: A Comprehensive Technical Guide to its Biological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morin (B1676745) hydrate (B1144303), a naturally occurring bioflavonoid found in various plants of the Moraceae family, has garnered significant scientific interest due to its wide spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the biological functions and therapeutic potential of morin hydrate, with a focus on its antioxidant, anti-inflammatory, anticancer, antidiabetic, neuroprotective, and cardioprotective effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Morin (3,5,7,2′,4′-pentahydroxyflavone) is a flavonol that has been extensively studied for its potential health benefits.[2][3] Its versatile biological activities are attributed to its unique chemical structure, which enables it to act as a potent antioxidant and modulator of various cellular signaling pathways.[2][4] This guide aims to consolidate the current scientific knowledge on this compound, presenting its therapeutic applications supported by quantitative data and detailed experimental methodologies.

Biological Functions and Therapeutic Potential

This compound exhibits a broad range of biological activities, making it a promising candidate for the development of novel therapeutics for various diseases.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress, a key contributor to numerous chronic diseases.[5] Its antioxidant capacity has been quantified in various in vitro assays.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | IC50 Value | Reference |

| DPPH Radical Scavenging | ~20 µg/mL (inhibiting 50% of DPPH) | [6] |

| ABTS Radical Scavenging | Not explicitly quantified in the provided results. |

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[2]

Anticancer Potential

This compound has shown promising anticancer activity against various cancer cell lines by inhibiting cell proliferation, inducing apoptosis, and suppressing metastasis.[2]

Table 2: Anticancer Activity of this compound (IC50 Values)

| Cancer Cell Line | IC50 Value (µM) | Reference |

| Human hepatocellular carcinoma (HepG2) | This compound did not lower the cytotoxicity of doxorubicin (B1662922) or mitomycin C on HepG2 cells. | [7] |

| Human breast cancer (MDA-MB-231) | This compound did not show cytotoxicity at low doses (50 µM). | |

| Human umbilical vein endothelial cells (ECV304) | This compound minimized the toxicity of doxorubicin and mitomycin C. | [7] |

Antidiabetic Effects

This compound has been investigated for its potential in managing diabetes mellitus. It can improve insulin (B600854) sensitivity and protect pancreatic β-cells from damage.

Neuroprotective Properties

This compound exhibits neuroprotective effects, offering potential therapeutic benefits for neurodegenerative diseases like Parkinson's and Alzheimer's.[8]

Cardioprotective Mechanisms

This compound has been shown to protect the heart from injury, particularly from ischemia-reperfusion injury, by reducing oxidative stress and inflammation.[4][9]

Enzyme Inhibition

This compound can inhibit the activity of certain enzymes, such as xanthine (B1682287) oxidase, which is involved in the production of uric acid and reactive oxygen species.[1][4][5]

Table 3: Enzyme Inhibition by this compound

| Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference |

| Xanthine Oxidase | 7.9 µM | Mixed | [1][10] |

| Xanthine Oxidase (on enzyme-substrate complex) | 35.1 µM (Kies) | Mixed | [1][10] |

| Urate Uptake (rat renal brush-border membrane vesicles) | 17.4 µM | Competitive | [1] |

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are mediated through its interaction with various intracellular signaling pathways.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound modulates the MAPK signaling pathway.

Caption: this compound activates the Nrf2 antioxidant pathway.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the biological activities of this compound.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[11]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Caption: Workflow for MTT cell viability assay.

Western Blot Analysis for Signaling Pathways

Western blotting is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.

-

Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[12]

-

SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[13]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C.[12]

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.[12]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

-

Analysis: Quantify band intensities using densitometry software.

In Vitro Neuroprotection Assay

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells. Differentiation into a more mature neuronal phenotype can be induced with agents like retinoic acid.[14]

-

Neurotoxicity Induction: Induce neurotoxicity using agents like 1-methyl-4-phenylpyridinium (MPP+), 6-hydroxydopamine (6-OHDA), or rotenone (B1679576) to mimic neurodegenerative conditions.[14]

-

Treatment: Pre-treat or co-treat the cells with this compound.

-

Assessment: Evaluate neuroprotection by measuring cell viability (MTT assay), intracellular reactive oxygen species (ROS) levels, and the expression of apoptotic and survival proteins (e.g., Bcl-2, Bax, caspases) via Western blot.

In Vivo Cardioprotection: Ischemia-Reperfusion (I/R) Injury Model

-

Animal Model: Use male Sprague-Dawley or Wistar rats.[9][15]

-

Anesthesia and Surgery: Anesthetize the rats and perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce ischemia.[16]

-

Ischemia and Reperfusion: Maintain ischemia for a specific duration (e.g., 30 minutes) followed by reperfusion for a set period (e.g., 2 hours).[15][17]

-

This compound Administration: Administer this compound intravenously or intraperitoneally before or during reperfusion.

-

Assessment of Cardiac Injury:

-

Infarct Size Measurement: Stain heart sections with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.[18]

-

Cardiac Function: Monitor hemodynamic parameters such as left ventricular developed pressure (LVDP) and the maximum rate of pressure rise and fall (±dP/dt) using a Langendorff apparatus.[9][17]

-

Biochemical Markers: Measure serum levels of cardiac enzymes like creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH).

-

Caption: Experimental workflow for in vivo cardioprotection study.

Pharmacokinetics and Bioavailability

Despite its promising therapeutic potential, the clinical application of this compound is limited by its poor aqueous solubility and low oral bioavailability.[19][20] Research has shown that its plasma concentration after oral administration is low.[20] However, its bioavailability can be significantly improved through various formulation strategies, such as encapsulation in niosomes or other nanoparticles, which have been shown to increase its absorption and allow it to cross the blood-brain barrier.[19][21]

Conclusion and Future Perspectives

This compound is a multifaceted natural compound with significant therapeutic potential against a range of chronic diseases. Its antioxidant, anti-inflammatory, anticancer, antidiabetic, neuroprotective, and cardioprotective effects are well-documented in preclinical studies. The underlying mechanisms involve the modulation of key cellular signaling pathways, including NF-κB, MAPK, Nrf2, and PI3K/Akt.

While the existing data are promising, further research is warranted. The majority of studies have been conducted in vitro or in animal models. There is a notable lack of human clinical trials to validate the efficacy and safety of this compound in a clinical setting.[2][22] Future research should focus on:

-

Conducting well-designed clinical trials to evaluate the therapeutic potential of this compound in humans.

-

Developing advanced drug delivery systems to overcome its poor bioavailability.

-

Further elucidating the intricate molecular mechanisms underlying its diverse pharmacological activities.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Its broad spectrum of biological activities makes it a compelling candidate for the development of novel, plant-derived medicines.

References

- 1. The dual actions of morin (3,5,7,2',4'-pentahydroxyflavone) as a hypouricemic agent: uricosuric effect and xanthine oxidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] this compound: Botanical origin, pharmacological activity and its applications: A mini-review | Semantic Scholar [semanticscholar.org]

- 4. Molecular properties and myocardial salvage effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a better protector than purpurogallin of corneal endothelial cell damage induced by xanthine oxidase and SIN-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound: a potential antioxidant in minimizing the free-radicals-mediated damage to cardiovascular cells by anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protective effect of morin on myocardial ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. japsonline.com [japsonline.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. accegen.com [accegen.com]

- 15. Hemin-induced HO-1 protects isolated rat hearts from ischemia-reperfusion injury by activation of pro-survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Maresin 1 alleviates myocardial ischemia-reperfusion injury in rats by suppressing inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Formulation, characterization and pharmacokinetics of this compound niosomes prepared from various non-ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. uniquescientificpublishers.com [uniquescientificpublishers.com]

- 21. researchgate.net [researchgate.net]

- 22. This compound: A comprehensive review on novel natural dietary bioactive compound with versatile biological and pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Biosynthesis of Morin Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morin (B1676745) hydrate (B1144303) (3,5,7,2′,4′-pentahydroxyflavone) is a naturally occurring flavonol, a subclass of flavonoids, recognized for its wide spectrum of pharmacological activities.[1] As a potent antioxidant, anti-inflammatory, and antineoplastic agent, morin is a subject of increasing interest in the fields of medicine and drug development.[1][2] This technical guide provides an in-depth overview of the natural origins of morin hydrate and the complex biosynthetic pathways responsible for its production in plants. It includes quantitative data on its occurrence, detailed experimental protocols for its isolation and analysis, and visual diagrams of key metabolic and experimental processes.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Moraceae, Rosaceae, and Fagaceae families.[3][4] It can be isolated from various parts of the plant, including the fruits, leaves, stem, and wood.[1][5] The heartwood of plants from the Maclura and Artocarpus genera are particularly rich sources.[5][6]

Quantitative Data: this compound Content in Various Plant Sources

The concentration of morin can vary significantly depending on the plant species, geographical location, and the extraction method employed. The following table summarizes reported yields from various natural sources.

| Plant Family | Species | Plant Part | Extraction Method | Morin Content (% w/w) | Reference |

| Moraceae | Maclura cochinchinensis | Heartwood | HPTLC Analysis | 1.53% - 2.73% | [7] |

| Moraceae | Maclura cochinchinensis | Heartwood | HPLC Analysis | 0.74% - 1.57% | [8] |

| Moraceae | Artocarpus heterophyllus | Wood | Methanol Maceration & Acid Precipitation | 6.10% of crude precipitate | [6] |

| Moraceae | Morus nigra | Tree Branch | Ethanol Extraction & Polyamide Chromatography | Present (quantification not specified) | [9] |

Biosynthesis of this compound

The biosynthesis of morin, like other flavonoids, originates from the phenylpropanoid pathway.[10][11] This core metabolic pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a key precursor for a vast array of plant secondary metabolites.[12]

The pathway proceeds through the following major stages:

-

General Phenylpropanoid Pathway : L-phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of three key enzymes: Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).[13][14]

-

Chalcone (B49325) Synthesis : Chalcone Synthase (CHS), the first committed enzyme of the flavonoid pathway, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[11][15]

-

Isomerization to a Flavanone : Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a flavanone, which is a central intermediate in flavonoid biosynthesis.[11][16]

-

Formation of a Dihydroflavonol : Flavanone 3-Hydroxylase (F3H) introduces a hydroxyl group at the C-3 position of naringenin to form dihydrokaempferol (B1209521) (DHK).[11]

-

B-Ring Hydroxylation : The hydroxylation pattern of the B-ring is a critical diversification step. To form morin, the B-ring of the precursor must be hydroxylated at the 2' and 4' positions. This is achieved by specific hydroxylases, typically cytochrome P450-dependent monooxygenases like Flavonoid 3'-Hydroxylase (F3'H) and other specific hydroxylases that can act on naringenin or DHK. The formation of the 2'-hydroxyl group is a less common modification compared to the 3'-hydroxylation that leads to quercetin.

-

Formation of the Flavonol : Finally, Flavonol Synthase (FLS), a 2-oxoglutarate-dependent dioxygenase, introduces a double bond between C-2 and C-3 of the C-ring of the hydroxylated dihydroflavonol intermediate to yield morin.[17]

Signaling Pathway Diagram: Biosynthesis of this compound

The following diagram illustrates the biosynthetic pathway from L-phenylalanine to Morin.

References

- 1. This compound: A comprehensive review on novel natural dietary bioactive compound with versatile biological and pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uniquescientificpublishers.com [uniquescientificpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. Morin - Bioflavonoid Properties, Uses and Benefits | Orsatec [orsachem.com]

- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 7. A validated HPTLC method for quantitative analysis of morin in Maclura cochinchinensis heartwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Extraction, Purification and Characterization of Morin from Xinjiang Black Mulberry (Morus nigra L.) Tree Branch [spkx.net.cn]

- 10. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Properties of Morin Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morin (B1676745) hydrate (B1144303), a naturally occurring flavonoid found in various plants such as those from the Moraceae family, is a versatile compound with significant interest in biomedical and pharmaceutical research.[1] Its potent antioxidant, anti-inflammatory, and anticancer properties have been widely documented.[1] Central to its study and application are its distinct spectroscopic properties, particularly its absorption of ultraviolet-visible (UV-Vis) light and its characteristic fluorescence. This technical guide provides an in-depth overview of the UV-Vis and fluorescence properties of Morin hydrate, complete with experimental protocols, quantitative data, and visual representations of its molecular interactions.

UV-Visible Absorption Spectroscopy

The UV-Vis spectrum of this compound is characterized by two primary absorption bands. Band I, appearing at a longer wavelength, is attributed to the π→π* transition of the cinnamoyl system (rings B and C), while Band II, at a shorter wavelength, corresponds to the benzoyl moiety (rings A and C).[2][3] The precise position and intensity of these bands are highly sensitive to the solvent environment and pH.

Solvatochromism

The polarity of the solvent can influence the absorption maxima of this compound, a phenomenon known as solvatochromism. This is due to differential solvation of the ground and excited electronic states. For instance, the UV-Vis spectrum of morin is solvent-dependent, with shifts in the absorption bands observed in solvents of varying polarities like ethylene (B1197577) glycol, ethanol, and n-decanol.[4]

Effect of pH

The UV-Vis absorption spectrum of this compound exhibits significant pH-dependent shifts. In ethanol, this compound displays a maximum absorbance (λmax) for Band I at approximately 363 nm.[3][5] As the pH of the medium changes, this peak shifts, which can be attributed to the ionization of its multiple hydroxyl groups.[5] For example, in aqueous solutions, the λmax of Band I has been observed to shift from 350 nm at pH 1.2 to 400 nm at pH 9.0.[3][5] This property is crucial for understanding its behavior in physiological environments and for the development of pH-sensitive analytical methods.

Quantitative Data

The following table summarizes the reported UV-Vis absorption maxima of this compound in different solvents and at various pH values.

| Solvent/Buffer | pH | Band I λmax (nm) | Band II λmax (nm) | Reference |

| Ethanol | - | 363 | 263 | [3][5] |

| 0.1 N HCl | 1.2 | 350 | ~263 | [3][5] |

| Sodium Acetate Buffer | 5.0 | 367 | ~263 | [3][5] |

| Water | 7.0 | 389 | ~263 | [5] |

| Phosphate Buffer Saline | 7.4 | 390 | ~263 | [5] |

| Tris Base Buffer | 9.0 | 400 | ~263 | [5] |

Fluorescence Spectroscopy

This compound is a fluorescent molecule, a property that is leveraged in various applications, including microscopy and metal ion detection.[6] Its fluorescence is characterized by a large Stokes shift and is highly dependent on factors such as solvent, pH, and interaction with other molecules.

Solvent and Concentration Effects

The fluorescence emission of this compound is influenced by the solvent environment. In methanol (B129727), a wide fluorescence peak with a maximum at approximately 490 nm has been observed.[7] The concentration of this compound can also affect the emission spectrum. At low concentrations in various solvents, the emission maximum is typically around 520 nm.[7] However, at higher concentrations, the maximum can shift to the 550-580 nm range, which is closer to the solid-state emission.[7]

pH-Dependent Fluorescence

The fluorescence of this compound is strongly pH-dependent. In acidic conditions (pH 2), the emission maximum is around 491 nm, while in strongly basic conditions (pH 11), it shifts to approximately 545 nm.[7] Interestingly, in the neutral pH range, the fluorescence is significantly quenched. This behavior is attributed to the different ionic species of Morin that exist at various pH values.

Fluorescence Quenching and Enhancement

The fluorescence of this compound can be quenched or enhanced by its interaction with other molecules. For instance, it can be used as a fluorescent probe to study binding with proteins like bovine serum albumin (BSA), where the fluorescence of BSA is quenched upon binding with this compound. This interaction can be used to determine binding constants and understand the nature of the interaction.[2]

Furthermore, the fluorescence of this compound is significantly enhanced upon chelation with certain metal ions.[6] This property forms the basis for its use as a sensitive and selective fluorescent sensor for the detection of metal ions like aluminum.[6]

Quantitative Fluorescence Data

The table below summarizes key fluorescence properties of this compound under different conditions.

| Solvent/Condition | Excitation λex (nm) | Emission λem (nm) | Notes | Reference |

| Methanol (low concentration) | ~405 | ~520 | Emission maximum is concentration-dependent. | [7] |

| Aqueous solution, pH 2 | ~425 | 491 | Strong fluorescence. | [7] |

| Aqueous solution, pH 7 | - | - | Fluorescence is virtually quenched. | [7] |

| Aqueous solution, pH 11 | ~440 | 545 | Strong fluorescence. | [7] |

| Methanol-water mixtures | 390 | ~490 (in pure methanol) | Red-shift and decreased intensity with increasing water content. | [7] |

| DMSO | - | ~560 (with a shoulder at 500 nm) | - | [7] |

Experimental Protocols

UV-Vis Absorption Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of this compound and investigate the effect of solvent or pH.

Materials:

-

This compound

-

Spectroscopy grade solvents (e.g., ethanol, methanol, DMSO)

-

Buffer solutions of desired pH

-

Double beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

-

Working Solution Preparation: Dilute the stock solution with the desired solvent or buffer to obtain a working concentration that gives an absorbance in the range of 0.1 - 1.0 at the λmax (e.g., 10 µg/mL).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-600 nm).

-

Baseline Correction: Fill a quartz cuvette with the solvent or buffer blank and place it in both the reference and sample holders to perform a baseline correction.

-

Sample Measurement: Replace the blank in the sample holder with the cuvette containing the this compound working solution.

-

Data Acquisition: Record the absorption spectrum. The software will display the absorbance as a function of wavelength. Identify the λmax values for Band I and Band II.

-

pH-Dependent Analysis (Optional): Repeat steps 2, 5, and 6 using buffer solutions of different pH values to prepare the working solutions.

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum of this compound and study the influence of pH.

Materials:

-

This compound

-

Spectroscopy grade solvents

-

Buffer solutions of desired pH

-

Spectrofluorometer

-

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent or buffer. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm).

-

Determination of Excitation Wavelength: First, record an excitation spectrum by setting the emission wavelength to an estimated value (e.g., 520 nm) and scanning a range of excitation wavelengths (e.g., 300-500 nm). The peak of this spectrum is the optimal excitation wavelength (λex).

-

Emission Spectrum Measurement: Set the excitation wavelength to the determined λex. Scan the emission wavelengths over a desired range (e.g., 450-700 nm) to obtain the fluorescence emission spectrum.

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).

-

pH-Dependent Analysis (Optional): Repeat steps 1, 4, and 5 using buffer solutions of different pH values.

Visualizing Interactions and Workflows

Experimental Workflow for pH-Dependent Spectroscopic Analysis

The following diagram illustrates a typical workflow for investigating the effect of pH on the spectroscopic properties of this compound.

Caption: A flowchart illustrating the key steps in analyzing the pH-dependent spectroscopic properties of this compound.

This compound as a Fluorescent Sensor for Metal Ions

This compound's fluorescence is significantly enhanced upon chelation with certain metal ions, making it a useful fluorescent sensor. The diagram below depicts this interaction.

Caption: A diagram illustrating the principle of metal ion detection using the fluorescence enhancement of this compound.

Conclusion

The spectroscopic properties of this compound are a cornerstone of its scientific investigation and application. Its sensitivity to the surrounding environment, particularly solvent polarity and pH, provides valuable insights into its chemical behavior. The distinct fluorescence of this compound, and its modulation by metal ions, has established it as a valuable tool in analytical chemistry and bio-imaging. This guide provides a foundational understanding of these properties and practical protocols for their investigation, empowering researchers in the fields of chemistry, biology, and drug development to effectively harness the potential of this remarkable flavonoid.

References

- 1. Buy this compound | 654055-01-3 | >98% [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Morin Hydrate: A Comprehensive Technical Review of its Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morin (B1676745) hydrate (B1144303), a naturally occurring bioflavonoid found in various plants of the Moraceae family, such as mulberry, osage orange, and fig, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1] This technical guide provides an in-depth review of the multifaceted pharmacological effects of Morin hydrate, focusing on its antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and exploration of this promising therapeutic compound.

Antioxidant Activity

This compound exhibits robust antioxidant properties, acting through multiple mechanisms to counteract oxidative stress. It functions as a free radical scavenger and can modulate endogenous antioxidant defense systems.[2][3]

Quantitative Data on Antioxidant Activity

| Assay | Target | IC50 / Effective Concentration | Source |

| DPPH Radical Scavenging | DPPH Radical | Not explicitly quantified as IC50, but demonstrated strong scavenging | [4][5][6] |

| ABTS Radical Scavenging | ABTS Radical | Not explicitly quantified as IC50, but demonstrated strong scavenging | [7] |

| Xanthine Oxidase Inhibition | Xanthine Oxidase | Partial inhibition | [3] |

| Hepatoprotection (in vivo) | Liver Necrosis | 2.5, 5.0, 10 µmol/Kg body weight reduced necrosis by 51.48%, 66.55%, and 79.37% respectively | [3] |

Experimental Protocols for Antioxidant Activity Assessment

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Materials: this compound, DPPH solution (typically 0.1 mM in methanol), Methanol (B129727), 96-well microplate, Microplate reader.

-

Procedure:

-

Prepare various concentrations of this compound in methanol.

-

In a 96-well plate, add 100 µL of each this compound concentration to respective wells.

-

Add 100 µL of the methanolic DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid is commonly used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] × 100, where A_c is the absorbance of the control and A_s is the absorbance of the sample.[8]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Materials: this compound, ABTS solution (e.g., 7 mM), Potassium persulfate solution (e.g., 2.45 mM), Ethanol (B145695) or PBS, 96-well microplate, Microplate reader.

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound.

-

In a 96-well plate, add a small volume (e.g., 10 µL) of each this compound concentration to respective wells.

-

Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Trolox is a commonly used standard.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

| Assay/Model | Target/Effect | Effective Concentration | Source |

| LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) production | Inhibition observed at 10-40 µM | [9] |

| LPS-stimulated RAW 264.7 macrophages | iNOS and COX-2 expression | Downregulation observed at 10 and 20 µM | [9] |

| LPS-stimulated RAW 264.7 macrophages | Pro-inflammatory cytokine (TNF-α, IL-6) production | Suppression observed | [10] |

Experimental Protocol for Anti-inflammatory Activity in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

-

MTT Assay for Cell Viability: To determine non-toxic concentrations of this compound, cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours. Cell viability is then assessed using the MTT assay.[11]

-

Nitric Oxide (NO) Production Assay:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce inflammation.

-

Collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.[12]

-

-

Western Blot Analysis for Pro-inflammatory Proteins:

-

Culture and treat RAW 264.7 cells with this compound and LPS as described above.

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against iNOS, COX-2, and phosphorylated and total forms of proteins in the NF-κB and MAPK pathways.

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[9]

-

Signaling Pathways in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways.

Caption: this compound inhibits inflammation by blocking the PI3K/Akt, MAPK, and NF-κB signaling pathways.

Anticancer Activity

This compound has demonstrated promising anticancer potential against various cancer cell lines through the induction of apoptosis, inhibition of proliferation, and suppression of metastasis.

Quantitative Data on Anticancer Activity

| Cell Line | Cancer Type | IC50 / Effective Concentration | Source |

| MDA-MB-231 | Triple-Negative Breast Cancer | Inhibition of colony formation at 50 µM | [13] |

| MDA-MB-231 (with Doxorubicin) | Triple-Negative Breast Cancer | IC50 of 0.25 µM (Morin/Dox) vs 0.58 µM (Dox alone) | [14] |

| A2780 and SKOV-3 | Ovarian Cancer | Inhibition of migration and adhesion | [15] |

Experimental Protocol for Anticancer Activity in MDA-MB-231 Cells

-

Cell Culture: MDA-MB-231 cells are maintained in a suitable medium like DMEM or RPMI-1640, supplemented with 10% FBS and antibiotics, at 37°C in a 5% CO2 atmosphere.

-

Cytotoxicity Assay (SRB Assay):

-

Seed MDA-MB-231 cells in a 96-well plate.

-

After 24 hours, treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with sulforhodamine B (SRB) dye.

-

Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

-

Measure the absorbance at a specific wavelength (e.g., 515 nm) to determine cell viability.[14]

-

-

Colony Formation Assay:

-

Seed a low density of MDA-MB-231 cells in a 6-well plate.

-

Treat the cells with different concentrations of this compound.

-

Incubate the plates for a period that allows for colony formation (e.g., 10-14 days), changing the medium periodically.

-

Fix the colonies with methanol and stain them with crystal violet.

-

Count the number of colonies (typically containing >50 cells).[13]

-

-

Wound Healing Assay for Migration:

-

Grow MDA-MB-231 cells to confluence in a 6-well plate.

-

Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

-

Wash the cells to remove debris and add fresh medium with or without this compound.

-

Capture images of the wound at different time points (e.g., 0, 24, 48 hours).

-

Measure the wound closure to assess cell migration.[16]

-

Signaling Pathways in Anticancer Action

The anticancer effects of this compound are mediated through the modulation of pathways controlling cell survival, proliferation, and invasion.

Caption: this compound exerts anticancer effects by inhibiting pro-survival pathways and inducing apoptosis.

Antidiabetic Effects

This compound has shown potential in the management of diabetes by improving glucose metabolism and protecting against diabetic complications.

Quantitative Data on Antidiabetic Activity

| Assay/Model | Target/Effect | IC50 / Effective Concentration | Source |

| α-Glucosidase Inhibition | α-Glucosidase | IC50: 4.48 ± 0.04 µM | [17] |

| Streptozotocin-induced diabetic rats | Blood Glucose Levels | Significant reduction with 25 and 50 mg/kg/day | [18][19] |

| Streptozotocin-induced diabetic rats | HbA1c Levels | Significant decrease | [20] |

Experimental Protocol for Antidiabetic Effect in Streptozotocin (STZ)-Induced Diabetic Rats

-

Induction of Diabetes: Diabetes is induced in rats (e.g., Wistar or Sprague-Dawley) by a single intraperitoneal injection of STZ (e.g., 40-60 mg/kg body weight) dissolved in citrate (B86180) buffer. For type 2 diabetes models, a high-fructose diet may be given prior to STZ injection.[20][21]

-

Animal Grouping and Treatment:

-

Biochemical Analysis:

-

Blood glucose levels are monitored regularly from the tail vein using a glucometer.

-

At the end of the study, blood is collected for the estimation of HbA1c, insulin, and lipid profile.

-

Tissues such as the liver, kidney, and pancreas are collected for histopathological examination and analysis of antioxidant enzyme activities (SOD, CAT, GPx) and lipid peroxidation.[18][19]

-

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in various models of neurodegenerative diseases and neuronal injury.

Quantitative Data on Neuroprotective Activity

| Model | Effect | Effective Concentration/Dose | Source |

| MPTP-induced Parkinson's disease mouse model | Attenuation of behavioral deficits and dopaminergic neuronal death | 20 to 100 mg/kg | [22] |

| MPP+-treated PC12 cells | Attenuation of cell viability loss and apoptosis | 5-50 µM | [22] |

| Chronic restraint stress in mice | Reversal of increased blood glucose, triglycerides, and cholesterol | 5, 10, 20 mg/kg | [23] |

Experimental Protocol for Neuroprotective Effect in MPTP-Induced Parkinson's Disease Mouse Model

-

Animal Model: Male C57BL/6 mice are commonly used.

-

MPTP Administration: Parkinsonism is induced by intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) (e.g., 30 mg/kg/day for 5 consecutive days).[24]

-

This compound Treatment: this compound (e.g., 20, 50, or 100 mg/kg) is administered intraperitoneally or orally for a period before and/or during MPTP treatment.[22][24]

-

Behavioral Assessment: Motor function is assessed using tests like the rotarod test and the pole test.

-

Neurochemical Analysis: After the behavioral tests, the animals are sacrificed, and the brains are collected. The striatum is dissected for the measurement of dopamine (B1211576) and its metabolites using HPLC with electrochemical detection.

-

Immunohistochemistry: The substantia nigra is processed for tyrosine hydroxylase (TH) immunohistochemistry to visualize and quantify the loss of dopaminergic neurons.[24]

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound are linked to its ability to activate antioxidant response elements and modulate inflammatory pathways in the brain.

Caption: this compound promotes neuronal survival by activating the Keap1/Nrf2 antioxidant pathway.

Conclusion

This compound is a pleiotropic natural compound with a wide spectrum of pharmacological activities. Its potent antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective effects, substantiated by a growing body of preclinical evidence, highlight its potential as a lead compound for the development of novel therapeutics for a variety of chronic diseases. The modulation of key signaling pathways such as NF-κB, MAPKs, PI3K/Akt, and Keap1/Nrf2 underlies its diverse biological actions. Further research, particularly well-designed clinical trials, is warranted to translate the promising preclinical findings of this compound into tangible clinical applications. This guide provides a foundational resource for researchers to delve deeper into the pharmacological intricacies of this remarkable flavonoid.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound: a potential antioxidant in minimizing the free-radicals-mediated damage to cardiovascular cells by anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is a plant-derived and antioxidant-based hepatoprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wjpps.com [wjpps.com]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]

- 9. researchgate.net [researchgate.net]

- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Morin, a flavonoid from Moraceae, suppresses growth and invasion of the highly metastatic breast cancer cell line MDA-MB‑231 partly through suppression of the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Morin Sensitizes MDA-MB-231 Triple-Negative Breast Cancer Cells to Doxorubicin Cytotoxicity by Suppressing FOXM1 and Attenuating EGFR/STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antihyperglycemic, Antihyperlipidemic, and Antioxidant Effects of Morin on Streptozotocin-Induced Diabetic Rats: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 18. Antihyperglycemic, Antihyperlipidemic, and Antioxidant Effects of Morin on Streptozotocin-Induced Diabetic Rats | Eurasian Chemico-Technological Journal [ect-journal.kz]

- 19. Flavonoid, morin inhibits oxidative stress, inflammation and enhances neurotrophic support in the brain of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. This compound protects type-2-diabetic wistar rats exposed to diesel exhaust particles from inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Morin exerts neuroprotective actions in Parkinson disease models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Anti-Inflammatory and Neuroprotective Effects of Morin in an MPTP-Induced Parkinson’s Disease Model | MDPI [mdpi.com]

An In-depth Technical Guide to Morin Hydrate: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Morin (B1676745) hydrate (B1144303), a naturally occurring flavonoid with significant therapeutic potential. The document details its chemical identity, physicochemical properties, and established biological activities, with a focus on its modulation of key cellular signaling pathways. Detailed experimental protocols for common assays involving Morin hydrate are also provided to facilitate further research and development.

Chemical Identity and Structure

Morin, a flavonoid belonging to the flavonol subclass, is a yellow crystalline compound. It is typically found in its hydrated form, referred to as this compound.

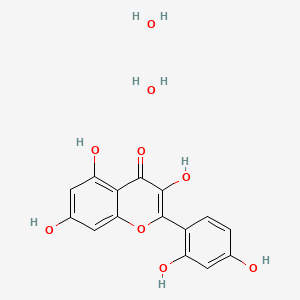

IUPAC Name: 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one[1][2]

Synonyms: 2′,3,4′,5,7-Pentahydroxyflavone, Morin dihydrate[3][4]

Chemical Structure:

The core structure of morin consists of a C6-C3-C6 skeleton, characteristic of flavonoids. It features a chromen-4-one (benzopyran-4-one) ring system with a phenyl substituent at the 2-position. Five hydroxyl groups are present on the flavonoid backbone at positions 3, 5, 7, 2', and 4'.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental and developmental settings.

| Property | Value | References |

| CAS Number | 654055-01-3 | [1][3][5] |

| Molecular Formula | C₁₅H₁₀O₇ · xH₂O | [1] |

| Molecular Weight | 302.24 g/mol (anhydrous basis) | [1] |

| Appearance | Yellow to dark yellow powder/solid | [6][7] |

| Melting Point | 299-300 °C (decomposes) | [8] |

| Solubility in Water | 0.25 mg/mL (20 °C), 0.94 mg/mL (100 °C) | [9] |

| Solubility in Methanol (B129727) | 50 mg/mL | [9] |

| pH-Dependent Solubility | Solubility increases with pH.[10][11][12] | [10][11][12] |

| pH 1.2 (0.1 N HCl) | 32.69 ± 1.63 µg/mL | [12] |

| pH 5.0 (Acetate Buffer) | 14.88 ± 2.43 µg/mL | [12] |

| pH 7.0 (Water) | 28.72 ± 0.97 µg/mL | [12] |

| pH 7.4 (PBS) | 54.86 ± 2.05 µg/mL | [12] |

| pH 9.0 (Tris Base) | 505.9 ± 14.61 µg/mL | [12] |

Biological Activity and Signaling Pathways

This compound exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects.[13][14] These effects are attributed to its ability to modulate multiple cellular signaling pathways.

This compound has been shown to influence pathways such as:

-

NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells): Morin can inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in inflammation.[13]

-

MAPK (Mitogen-activated protein kinase): It modulates the MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis.[13]

-

JAK/STAT (Janus kinases/Signal transducer and activator of transcription proteins): this compound can affect the JAK/STAT pathway, a key regulator of the immune response.[13]

-

cAMP/PKA/AMPK/SIRT1: The anti-inflammatory and anti-atherosclerotic effects of morin are associated with its ability to induce autophagy through the stimulation of this signaling cascade.[15]

Below are graphical representations of a simplified experimental workflow for assessing anti-inflammatory effects and the modulation of the NF-κB signaling pathway by this compound.

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the solubility of this compound in various aqueous solutions.[11][12]

Materials:

-

This compound powder

-

Amber-colored glass vials

-

Aqueous solutions (e.g., 0.1 N HCl, acetate (B1210297) buffer pH 5.0, distilled water, PBS pH 7.4, Tris buffer pH 9.0)

-

Orbital shaker with temperature control

-

0.22 µm membrane filters

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the desired aqueous solution.

-

Seal the vials to prevent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 37 °C) for a specified duration (e.g., 12 hours) to ensure equilibrium is reached.

-

After incubation, allow the samples to stand to let undissolved particles settle.

-

Filter the supernatant through a 0.22 µm membrane filter to remove any remaining solid particles.

-

Analyze the concentration of this compound in the filtrate using a validated HPLC method.

-

The determined concentration represents the solubility of this compound in that specific solvent under the tested conditions.

Antioxidant Activity (DPPH Free Radical Scavenging Assay)

This protocol describes a common method for evaluating the antioxidant capacity of this compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[16]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader

-

Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Preparation of sample solutions: Prepare a series of dilutions of this compound in methanol. Also, prepare solutions of the positive control at various concentrations.

-

Assay:

-

In a 96-well plate, add a specific volume of the DPPH solution (e.g., 180 µL) to each well.

-

Add a smaller volume (e.g., 20 µL) of the different concentrations of this compound, positive control, or methanol (as a blank) to the wells.

-

Mix the contents of the wells thoroughly.

-

-

Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Conclusion

This compound is a versatile and promising natural compound with well-documented antioxidant and anti-inflammatory properties, among others. Its ability to modulate critical cellular signaling pathways, such as NF-κB and MAPK, underscores its potential for the development of novel therapeutics for a variety of diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound.

References

- 1. This compound, 2,3,4,5,7-Pentahydroxyflavone, 99.0+%, 654055-01-3 [chemkits.eu]

- 2. Morin | C15H10O7 | CID 5281670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C15H14O9 | CID 18542136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Morin | 654055-01-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. Morin (flavonol) - Wikipedia [en.wikipedia.org]

- 8. 654055-01-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Morin, as a natural flavonoid, provides promising influences against cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]

Solubility of Morin Hydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morin hydrate (B1144303), a flavonoid predominantly found in plants of the Moraceae family such as Osage orange (Maclura pomifera) and guava (Psidium guajava), has garnered significant attention in the scientific community.[1] This bioflavonoid is recognized for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties.[2][3] However, a critical limiting factor in its therapeutic application is its poor aqueous solubility, which can lead to low and unpredictable oral bioavailability.[4] Understanding the solubility of Morin hydrate in various organic solvents is paramount for developing effective formulation strategies, enabling its use in preclinical research and potential clinical applications.

This technical guide provides a comprehensive overview of the solubility of this compound in different organic and physiological solutions. It includes quantitative data, a detailed experimental protocol for solubility determination, and an exploration of the key signaling pathways modulated by this compound, offering valuable insights for researchers in drug discovery and development.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in biological systems and formulation matrices. This compound's solubility is significantly influenced by the solvent's polarity and the pH of the medium. The following table summarizes the quantitative solubility data for this compound in various solvents at room temperature, compiled from multiple scientific sources.

| Solvent/Solution | pH | Solubility | Reference(s) |

| Organic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | - | 64 mg/mL (199.84 mM) | [5] |

| Methanol | - | 50 mg/mL | [6] |

| Ethanol | - | 2 mg/mL | [5] |

| Alcohol | - | Freely Soluble | [3][6] |

| Acetic Acid | - | Slightly Soluble | [3][6] |

| Ether | - | Slightly Soluble | [3][6] |

| Aqueous & Buffered Solutions | |||

| Water | 7.0 | 28.72 ± 0.97 µg/mL | [7] |

| Water (20 °C) | - | 0.25 mg/mL | [6] |

| Water (100 °C) | - | 0.94 mg/mL | [6] |

| 0.1 N Hydrochloric Acid (HCl) | 1.2 | 32.69 ± 1.63 µg/mL | [7] |

| Sodium Acetate Buffer | 5.0 | 14.88 ± 2.43 µg/mL | [7] |

| Phosphate Buffer Saline (PBS) | 7.4 | 54.86 ± 2.05 µg/mL | [7] |

| Tris Base Buffer | 9.0 | 505.9 ± 14.61 µg/mL | [7] |

Note: "Freely Soluble" and "Slightly Soluble" are qualitative terms from the cited literature and imply high and low solubility, respectively, without specific quantitative values provided in those sources.

The data clearly indicates that this compound exhibits high solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol. Its solubility in aqueous media is pH-dependent, with a significant increase observed in alkaline conditions (pH 9.0), which can be attributed to the ionization of the flavonoid's hydroxyl groups.[4][7]

Experimental Protocol: Solubility Determination

The most common and accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[4][7] This technique measures the concentration of a solute in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solute at a specific temperature.

Detailed Methodology: Shake-Flask Method

-